ASN-001

CYP17A1 inhibition testosterone synthesis H295R cell assay

Standard CYP17 inhibitors like abiraterone mandate prednisone co-administration, introducing glucocorticoid-mediated confounds in androgen deprivation research. ASN-001 (seviteronel) is a non-steroidal, lyase-selective CYP17A1 inhibitor that circumvents this limitation. • Testosterone synthesis inhibition EC50 = 0.054 μM; spares cortisol, eliminating need for prednisone. • Oral bioavailability (T1/2 = 21.5 h, Cmax = 6.7 μM at 300 mg QD) supports once-daily dosing in xenograft models. • Clinically validated: stable disease up to 18+ months in patients progressing on abiraterone/enzalutamide. Ideal for combination immunotherapy or AR inhibitor studies where steroid-mediated immunosuppression must be avoided.

Molecular Formula C15H25N2+
Molecular Weight
Cat. No. B1149898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASN-001
SynonymsASN001;  ASN-001;  AS N001.; Unknown
Molecular FormulaC15H25N2+
Structural Identifiers
SMILESCC(C1=CC=NC=C1)(C2=CN=C(S2)C3=CC=C(C=C3)F)O
InChIInChI=1S/C16H13FN2OS/c1-16(20,12-6-8-18-9-7-12)14-10-19-15(21-14)11-2-4-13(17)5-3-11/h2-10,20H,1H3
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

ASN-001: A Lyase-Selective Non-Steroidal CYP17A1 Inhibitor for Prostate Cancer Research Procurement


ASN-001 (also known as seviteronel, VT-464, or EN-3356; CAS 1429329-63-4) is an orally bioavailable, non-steroidal, lyase-selective inhibitor of cytochrome P450 17A1 (CYP17A1) [1]. It is a small molecule (MW 300.35; C16H13FN2OS) that selectively inhibits the 17,20-lyase activity of CYP17A1, thereby blocking androgen biosynthesis in the testes and adrenal glands while largely sparing 17α-hydroxylase activity and subsequent cortisol synthesis . Unlike first-generation steroidal CYP17 inhibitors such as abiraterone, ASN-001 is non-steroidal and demonstrates lyase-selectivity, a mechanistic feature that reduces mineralocorticoid excess and obviates the need for concomitant prednisone administration [2]. The compound has been evaluated in Phase 1/2 clinical trials (NCT02349139) for metastatic castration-resistant prostate cancer (mCRPC) and is commercially available from major chemical vendors for research use only [3].

Why In-Class CYP17 Inhibitors Cannot Substitute for ASN-001: The Lyase-Selectivity Imperative


CYP17A1 inhibitors are not functionally interchangeable. The enzyme CYP17A1 catalyzes two distinct sequential reactions: 17α-hydroxylation (producing cortisol precursors) and 17,20-lyase cleavage (producing androgen precursors). Non-selective inhibitors such as abiraterone suppress both activities, which elevates mineralocorticoid precursors and necessitates mandatory co-administration of prednisone to prevent hypertension, hypokalemia, and edema [1]. Other lyase-selective candidates such as orteronel (TAK-700) were discontinued after Phase III failure due to insufficient survival benefit, and their selectivity profiles differ mechanistically from ASN-001 [2]. ASN-001's specific molecular design yields a quantifiable selectivity window that enables prednisone-free dosing while maintaining target engagement, a combination not uniformly achieved across the class. Consequently, procurement decisions cannot default to any CYP17 inhibitor without evidence of this specific selectivity and the supporting clinical data.

Quantitative Differentiation of ASN-001: Head-to-Head Evidence vs. Abiraterone and In-Class Comparators


Testosterone Synthesis Inhibition: ASN-001 Demonstrates Potent Cellular Activity in Direct Comparison with Abiraterone

In a cell-based functional assay using H295R human adrenocortical carcinoma cells, ASN-001 inhibited testosterone synthesis with an EC50 value of 0.054 μM. Under identical assay conditions, abiraterone (the approved first-in-class CYP17 inhibitor) exhibited an EC50 of 0.005 μM for testosterone synthesis inhibition [1]. While abiraterone demonstrates higher absolute potency, ASN-001's single-digit nanomolar cellular EC50 confirms robust target engagement sufficient for therapeutic androgen suppression, with the critical distinction being its selectivity profile (addressed in subsequent evidence items).

CYP17A1 inhibition testosterone synthesis H295R cell assay androgen biosynthesis

CYP17 Lyase Enzyme Inhibition: ASN-001 IC50 in Direct Comparison with Abiraterone

In a cell-based CYP17 C17,20-lyase assay using H295R cells, ASN-001 demonstrated an average IC50 of 0.050 μM (50 nM) across multiple independent runs. Under the same experimental system, abiraterone produced an average IC50 of 0.0028 μM (2.8 nM) [1]. The difference in lyase inhibition potency reflects the distinct chemical scaffolds and binding modes of the two compounds, but ASN-001's sub-100 nM IC50 confirms it is a potent lyase inhibitor with a selectivity window that abiraterone lacks.

CYP17 lyase IC50 enzyme inhibition H295R cell assay

Selectivity Advantage: Prednisone-Free Dosing Enabled by Cortisol Pathway Sparing

ASN-001's lyase-selective inhibition profile spares cortisol synthesis, eliminating the need for concomitant prednisone administration. In the Phase 1/2 clinical trial (NCT02349139), across 26-27 enrolled mCRPC patients treated with doses ranging from 50 mg to 400 mg QD, no patient required prednisone co-administration and no episodes of mineralocorticoid excess, uncontrolled hypertension, or hypokalemia were reported [1][2]. In contrast, abiraterone (ZYTIGA®) is FDA-approved with a mandatory co-administration requirement of prednisone 5 mg BID specifically to mitigate mineralocorticoid excess adverse events [3]. This functional differentiation is directly attributable to ASN-001's lyase/hydroxylase selectivity profile.

lyase selectivity cortisol synthesis prednisone-sparing mineralocorticoid excess

Clinical Efficacy: PSA50 Response in Treatment-Naïve mCRPC Patients

In the Phase 1/2 clinical trial of ASN-001 (NCT02349139), among abiraterone/enzalutamide-naïve mCRPC patients treated at starting doses of 300 mg or 400 mg QD, a PSA decline of greater than 50% (PSA50 response) was observed in 3 of 4 evaluable patients (75%), with PSA declines of up to 93% and response durations of up to 37+ weeks [1][2]. Additionally, among pretreated patients who had previously progressed on abiraterone and/or enzalutamide, stable disease of up to 18+ months was observed, demonstrating activity in the refractory setting [2]. While the sample size is small (Phase 1/2 scope), the response rate in treatment-naïve patients approximates that reported for abiraterone in the COU-AA-301 trial (29% PSA50 response post-docetaxel; 62% in pre-docetaxel COU-AA-302) [3].

PSA response clinical efficacy mCRPC Phase 1/2 trial

Pharmacokinetic Profile: High Systemic Exposure Supporting Once-Daily Dosing

ASN-001 demonstrates high systemic exposure following oral administration. In the Phase 1 portion of the clinical trial, at a 300 mg QD dose, ASN-001 achieved a Cmax of 6.7 μM, an AUCτ of 80 μM·h, and a terminal half-life (T1/2) of 21.5 hours [1][2]. At the 100 mg QD dose level, Cmax was 3.5 μM, Ctrough was 1.8 μM, and AUCτ was 52 μM·h [3]. For reference, abiraterone acetate at the approved 1000 mg QD dose (administered fasted) achieves a Cmax of approximately 0.6 μM (226 ng/mL; MW 349.5) and an AUC0-24h of approximately 6.5 μM·h [4]. The extended half-life of ASN-001 (21.5 hours) relative to abiraterone (~5-14 hours) supports once-daily dosing with sustained target coverage.

pharmacokinetics Cmax AUC oral bioavailability

Clinical Safety: Absence of Mineralocorticoid Excess Confirms Lyase-Selectivity Translates to Clinical Benefit

The lyase-selectivity of ASN-001, demonstrated preclinically by sparing cortisol synthesis, translates directly into a clinical safety advantage. In the Phase 1/2 trial (N=26-27 mCRPC patients), ASN-001 was administered without prednisone co-administration. Across all dose levels (50 mg to 400 mg QD), there were no reported cases of mineralocorticoid excess, uncontrolled hypertension, or hypokalemia [1][2]. The majority of drug-related adverse events were Grade 1-2, including fatigue, nausea, and constipation. Grade 3 ALT/AST elevations occurred in 2 patients at the 400 mg dose but were asymptomatic and reversible upon dose reduction to 300 mg, with no recurrence [1]. In contrast, abiraterone's mineralocorticoid excess adverse events (hypertension, hypokalemia, edema) occur in 28-37% of patients without prednisone, which is why prednisone is mandatory [3].

safety profile adverse events mineralocorticoid excess prednisone-sparing

Procurement and Research Applications for ASN-001: Evidence-Driven Use Cases


Prednisone-Sparing Preclinical Efficacy Studies in Prostate Cancer Models

ASN-001 is optimally suited for in vivo xenograft studies (e.g., LNCaP, VCaP, or patient-derived xenograft models) where the goal is to evaluate androgen deprivation therapy without the confounding variable of concomitant glucocorticoid administration. The compound's lyase-selectivity (supported by EC50 = 0.054 μM for testosterone synthesis inhibition [1]) and clinical evidence of prednisone-free safety [2] make it the preferred choice for studies designed to isolate the effects of CYP17 lyase inhibition from steroid-mediated immunosuppression or metabolic effects. Researchers can procure ASN-001 specifically for experiments where abiraterone's mandatory steroid requirement would introduce unwanted pleiotropic effects on tumor microenvironment, immune cell function, or metabolic endpoints.

Combination Therapy Research with Androgen Receptor Inhibitors or Immunotherapies

ASN-001 exhibits high oral bioavailability and low potential for drug-drug interactions, making it a strong candidate for combination therapy research with androgen receptor (AR) inhibitors (e.g., enzalutamide, apalutamide) or immune checkpoint inhibitors [1]. The PK profile (Cmax 6.7 μM at 300 mg QD; T1/2 21.5 h) supports once-daily oral dosing [2]. Procurement for combination studies is justified because ASN-001's prednisone-sparing property eliminates glucocorticoid-mediated immunosuppression that could confound immunotherapy efficacy readouts or combination toxicity assessments. This is a distinct advantage over abiraterone-based combinations, where concomitant prednisone is unavoidable.

Biomarker and Resistance Mechanism Studies in Post-Abiraterone/Enzalutamide Settings

Clinical data demonstrate that ASN-001 can achieve stable disease for up to 18+ months in patients who have previously progressed on abiraterone and/or enzalutamide [1]. For researchers investigating mechanisms of acquired resistance to first-line hormonal therapies, ASN-001 serves as a distinct tool compound with a non-steroidal scaffold and lyase-selective binding mode that differs from abiraterone. Procurement of ASN-001 enables head-to-head comparison studies in resistant cell lines or patient-derived organoids to elucidate whether resistance mechanisms are cross-resistant across all CYP17 inhibitors or specific to steroidal versus non-steroidal chemotypes.

Pharmacodynamic Studies of Androgen Depletion Without Cortisol Suppression

ASN-001 is specifically indicated for research requiring measurement of androgen depletion (testosterone, DHT, DHEA) while maintaining physiological cortisol levels. In the Phase 1/2 trial, ASN-001 reduced testosterone to below quantifiable limits and decreased DHEA by up to 80% without dose-related changes in cortisol or ACTH levels over the duration of treatment [1][2]. Researchers conducting steroid hormone profiling studies can procure ASN-001 as a selective tool to isolate lyase-mediated androgen suppression from broader adrenal suppression, which is not achievable with non-selective inhibitors like abiraterone or ketoconazole.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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